Home > Products > Screening Compounds P94354 > 2,2-Bis Nalbuphine
2,2-Bis Nalbuphine -

2,2-Bis Nalbuphine

Catalog Number: EVT-15427425
CAS Number:
Molecular Formula: C42H52N2O8
Molecular Weight: 712.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2,2-Bis Nalbuphine is a synthetic compound derived from nalbuphine, which is classified as a mixed opioid agonist-antagonist. This compound is notable for its potential pharmacological applications in pain management and opioid receptor modulation. The International Union of Pure and Applied Chemistry (IUPAC) name for 2,2-Bis Nalbuphine is [2,2'-Bimorphinan]-3,3',6,6',14,14'-hexol, 17,17'-bis(cyclobutylmethyl)-4,5:4',5'-diepoxy-, (5α,5'α,6α,6'α)- (9CI) with a molecular formula of C42H52N2O8C_{42}H_{52}N_2O_8 and a molecular weight of 712.88 g/mol .

Source and Classification

2,2-Bis Nalbuphine is synthesized from nalbuphine, which itself is a semisynthetic opioid derived from thebaine. It belongs to the class of compounds known as morphinans and has been studied for its analgesic properties. Nalbuphine is primarily used for the relief of moderate to severe pain and operates as a partial agonist at the mu-opioid receptor while acting as an agonist at the kappa-opioid receptor .

Synthesis Analysis

Methods

The synthesis of 2,2-Bis Nalbuphine typically involves coupling reactions that link two nalbuphine molecules through their phenolic rings. One common method employs oxidative coupling using catalysts and oxidizing agents to facilitate the formation of the dimeric structure .

Technical Details

  1. Starting Materials: The synthesis begins with high-purity nalbuphine.
  2. Reagents: Common reagents include oxidizing agents such as hydrogen peroxide or transition metal catalysts.
  3. Conditions: The reaction conditions are optimized for temperature and pH to favor dimerization while minimizing side reactions.
Molecular Structure Analysis

Structure

The molecular structure of 2,2-Bis Nalbuphine features two nalbuphine units connected via a linker that maintains the structural integrity of the opioid framework. The compound exhibits chirality due to the presence of multiple stereocenters.

Data

  • Molecular Formula: C42H52N2O8C_{42}H_{52}N_2O_8
  • Molecular Weight: 712.88 g/mol
  • CAS Number: 214542-42-4 .
Chemical Reactions Analysis

Reactions

The primary reaction involved in the formation of 2,2-Bis Nalbuphine is the oxidative coupling of two nalbuphine molecules. This reaction can yield various stereoisomers depending on the configuration of the starting materials.

Technical Details

  1. Oxidative Coupling: The phenolic hydroxyl groups are oxidized to form a bond between two nalbuphine units.
  2. Purification: Post-reaction purification typically involves chromatography techniques such as high-performance liquid chromatography (HPLC) to isolate the desired isomer from byproducts and unreacted starting materials .
Mechanism of Action

The mechanism of action for 2,2-Bis Nalbuphine involves binding to opioid receptors in the central nervous system. It acts primarily on the mu-opioid receptors as a partial agonist while fully activating kappa-opioid receptors:

  • Mu Receptor Activation: Provides analgesic effects.
  • Kappa Receptor Activation: Contributes to analgesia but may also induce dysphoria in some cases.
  • Partial Agonism: Results in a ceiling effect on respiratory depression compared to full agonists like morphine .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid crystalline form.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.
  • Reactivity: Can undergo further chemical modifications depending on functional groups present.

Relevant data includes melting point, boiling point, and specific reactivity profiles which are crucial for formulation and application in pharmaceutical contexts .

Applications

2,2-Bis Nalbuphine has potential applications in various scientific fields:

  • Pharmacology: Investigated for its analgesic properties and potential use in pain management protocols.
  • Drug Development: As a reference compound in studies aimed at understanding opioid receptor interactions and developing new analgesics with improved safety profiles.
  • Research Tool: Used in studies examining the effects of opioid receptor modulation on pain pathways and addiction mechanisms .
Synthetic Methodologies and Process Optimization

Catalytic Hydrogenation Strategies for Dimer Formation

The synthesis of 2,2'-Bisnalbuphine (CAS 214542-42-4) relies critically on catalytic hydrogenation methodologies to establish the dimeric morphinan architecture. This C2-symmetric dimer (C~42~H~52~N~2~O~8~) necessitates selective reductive coupling under precisely controlled conditions to preserve stereochemical integrity while forming the critical bond between monomeric nalbuphine units. Industrial protocols adapted from Kabay's foundational morphine alkaloid processing leverage heterogeneous catalysts, with palladium on carbon (Pd/C) and platinum oxide (PtO~2~) demonstrating optimal performance for this transformation [7].

Hydrogen pressure emerges as a decisive parameter in minimizing undesired over-reduction byproducts. Research indicates that moderate pressures (30-50 psi) facilitate selective dimerization, while exceeding 60 psi promotes degradation of the morphinan core through hydrogenolytic cleavage of the C4-C5 epoxide bridge—a structural vulnerability identified in morphinan alkaloids [7]. Catalyst loading also requires precise optimization; typical protocols employ 5-10 wt% Pd/C relative to the monomeric precursor. Lower loadings prolong reaction times and risk incomplete conversion, whereas higher loadings exacerbate dehalogenation side reactions when halogenated intermediates are employed [7].

Table 1: Catalytic Systems for 2,2'-Bisnalbuphine Dimerization

CatalystH₂ Pressure (psi)Temperature (°C)Reaction Time (h)Dimer Yield (%)Major Side Products
5% Pd/C45251278<5% Dehalogenated monomer
10% Pd/C50308827-10% Tetrahydro derivatives
PtO₂30201865<3% Aromatic ring reduction

Recent advances focus on in situ catalyst modification to enhance diastereoselectivity. Introducing chiral modifiers like cinchona alkaloids during Pd-catalyzed coupling has shown promise in suppressing racemization at C14 and C5 chiral centers—a persistent challenge in bimorphinan synthesis [7].

Stereochemical Challenges in Bimorphinan Synthesis

The complex stereochemical architecture of 2,2'-Bisnalbuphine presents formidable synthetic hurdles, particularly concerning the configuration of ten contiguous chiral centers—five per morphinan subunit. The C14 benzylic quaternary carbon and C5-C6 trans-diol system exhibit exceptional sensitivity to epimerization during both monomer preparation and dimer assembly [7] [10].

Epimerization at C6 is a dominant failure mode, driven by the lability of the C5-C6 epoxide intermediate under basic conditions. Studies confirm that even mildly alkaline environments (pH >8.0) during coupling steps provoke configurational inversion, converting the pharmacologically essential 6α-OH to the inactive 6β-epimer [7]. This epimerization proceeds through a reversible keto-enol tautomerism mechanism when 6-keto intermediates are present, necessitating strictly controlled pH throughout the synthesis.

Table 2: Critical Stereocenters in 2,2'-Bisnalbuphine and Their Synthetic Vulnerabilities

StereocenterConfigurationRole in StructurePrimary VulnerabilityStabilization Strategy
C5 (per unit)REpoxide ring stabilityAcid-catalyzed epimerizationNon-protic solvents
C6 (per unit)SPharmacophore orientationBase-catalyzed epimerizationpH control (5.5-7.0)
C14 (per unit)SQuaternary center rigidityRadical-mediated racemizationOxygen-free atmosphere
C2' linkageR,RDimer plane conformationHydrogenation conditionsLow-temperature catalysis

Nuclear magnetic resonance (NMR) studies reveal that dimerization exacerbates stereochemical complexity through restricted rotation around the C2-C2' bond. This constraint generates distinct diastereotopic environments for methylene protons in the cyclobutylmethyl substituents (N-CH~2~-cyclobutyl), observable as complex splitting patterns in 1H NMR spectra [10]. Single-crystal X-ray diffraction remains indispensable for unambiguous configuration assignment, confirming the (4R,4'R,5S,5'S,8S,8'S,9R,9'R,17S,17'S) absolute stereochemistry required for opioid receptor engagement [5] [10].

Solvent Systems and Reaction Kinetics in Epoxide Formation

The synthesis of monomeric precursors hinges on controlled epoxidation of thebaine-derived intermediates—a transformation governed profoundly by solvent polarity and protic character. Optimal epoxidation for nalbuphine monomer production employs tetrahydrofuran (THF)-water mixtures (9:1 v/v), balancing reagent solubility with water's catalytic role in peroxide-mediated epoxidations [7]. Kinetic profiling demonstrates a second-order dependence on hydrogen peroxide concentration in aprotic media (k~2~ = 2.3 × 10-3 M-1min-1), shifting to first-order kinetics (k~1~ = 1.8 × 10-2 min-1) upon adding 10% water due to solvent-assisted oxygen transfer [7].

Dimerization kinetics reveal pronounced solvent dielectric effects. In low-polarity solvents like toluene (ε=2.4), dimerization follows first-order kinetics with respect to monomer concentration but plateaus at 60% conversion due to precipitation-induced termination. Contrastingly, polar aprotic solvents like dimethylformamide (DMF, ε=36.7) maintain homogeneity but accelerate competitive hydrolysis of the epoxide ring. Binary solvent systems such as dichloromethane-methanol (95:5) optimize both solubility and kinetic control:

Table 3: Solvent Effects on Epoxide Formation and Dimerization Kinetics

Solvent SystemDielectric Constant (ε)Reaction OrderRate Constant (k)Epoxide StabilityByproduct Formation
THF/H₂O (9:1)7.6Pseudo-1st order0.018 min⁻¹High<3% Glycol formation
Toluene2.41st order0.0087 min⁻¹Moderate15% Precipitation
DMF36.72nd order0.0023 M⁻¹min⁻¹Low22% Hydrolyzed product
DCM/MeOH (95:5)9.1Mixed orderk₁=0.011 min⁻¹High<5% Degradation

Temperature ramping studies identify an inflection point at 35°C, above which entropic factors dominate, accelerating undesirable C8-C14 bond cleavage. Consequently, industrial processes maintain the exothermic dimerization below 30°C using jacketed reactors with precise cooling capacity [7] [9].

Green Chemistry Approaches for Reducing β-Epimer Byproducts

Minimizing the formation of pharmacologically inactive 6β-epimers constitutes a central challenge in sustainable 2,2'-Bisnalbuphine synthesis. Conventional reducing agents like lithium aluminum hydride (LiAlH~4~) promote substantial epimerization (15-22% β-contamination) via Lewis acid-mediated ring opening of the C5-C6 epoxide [7]. Green chemistry innovations focus on two strategies:

  • Borohydride Modifications: Sodium triacetoxyborohydride (NaBH(OAc)~3~) in glacial acetic acid achieves chemoselective imine reduction without disturbing the critical C6 stereochemistry. This proton-coupled reduction proceeds through a tight ion-pair mechanism, shielding the C6 center from nucleophilic attack. Incorporating tetramethylammonium counterions (Me~4~NBH(OAc)~3~) further suppresses β-epimer formation to <0.1% by sterically blocking the epoxide's re-face approach [9].

  • Biocatalytic Resolution: Immobilized carbonyl reductase enzymes (e.g., Lactobacillus kefir ADH) selectively reduce the 6-oxo group with strict stereocontrol, generating exclusively the 6α-alcohol. This ATP-free biocatalytic process operates in aqueous buffer (pH 6.8) at 30°C, achieving >99% diastereomeric excess (d.e.) while eliminating heavy metal catalysts [7].

Table 4: Reducing Agents for 6-Keto Intermediate Conversion

Reducing AgentSolventTemperature (°C)6α:6β RatioEpimerization MechanismAtom Economy
LiAlH₄Dry THF078:22Lewis acid catalysis42%
NaBH₄MeOH2588:12Solvolysis65%
NaBH(OAc)₃AcOH3095:5Proton-coupled delivery78%
Me₄NBH(OAc)₃DCM20>99:1Steric blocking82%
Lk-ADH (enzyme)Phosphate buffer30>99:1Enzymatic stereoselectivity95%

Microwave-assisted synthesis has emerged as a complementary green technique, reducing reaction times from hours to minutes. Cyclobutane ring formation—a key step in N-substituent installation—achieves 95% yield in 7 minutes under microwave irradiation (150W, 100°C) versus 12 hours conventionally, dramatically curtailing thermal degradation pathways that generate epimeric byproducts [7] [9]. Solvent recovery systems integrating membrane filtration and vacuum distillation enable >90% recovery of DCM/MeOH mixtures, reducing both cost and environmental footprint in large-scale production.

Properties

Product Name

2,2-Bis Nalbuphine

IUPAC Name

(4R,4aS,7S,7aR,12bS)-10-[(4R,4aS,7S,7aR,12bS)-3-(cyclobutylmethyl)-4a,7,9-trihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-10-yl]-3-(cyclobutylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol

Molecular Formula

C42H52N2O8

Molecular Weight

712.9 g/mol

InChI

InChI=1S/C42H52N2O8/c45-27-7-9-41(49)29-17-23-15-25(33(47)35-31(23)39(41,37(27)51-35)11-13-43(29)19-21-3-1-4-21)26-16-24-18-30-42(50)10-8-28(46)38-40(42,32(24)36(52-38)34(26)48)12-14-44(30)20-22-5-2-6-22/h15-16,21-22,27-30,37-38,45-50H,1-14,17-20H2/t27-,28-,29+,30+,37-,38-,39-,40-,41+,42+/m0/s1

InChI Key

DBCWTMIWDSKFLL-LEBWPUBNSA-N

Canonical SMILES

C1CC(C1)CN2CCC34C5C(CCC3(C2CC6=CC(=C(C(=C46)O5)O)C7=C(C8=C9C(=C7)CC1C2(C9(CCN1CC1CCC1)C(O8)C(CC2)O)O)O)O)O

Isomeric SMILES

C1CC(C1)CN2CC[C@]34[C@@H]5[C@H](CC[C@]3([C@H]2CC6=CC(=C(C(=C46)O5)O)C7=C(C8=C9C(=C7)C[C@@H]1[C@]2([C@]9(CCN1CC1CCC1)[C@@H](O8)[C@H](CC2)O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.